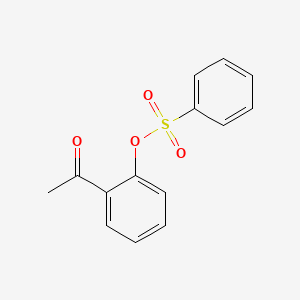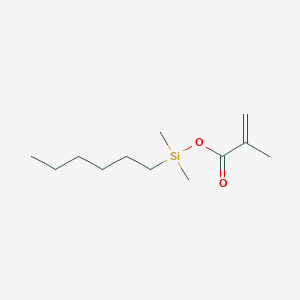
Hexyl(dimethyl)silyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(dimethyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a hexyl group, a dimethylsilyl group, and a 2-methylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a multi-step process involving the reaction of hexyl(dimethyl)silyl chloride with 2-methylprop-2-enoic acid. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction rate and yield. The final product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl compounds.
Applications De Recherche Scientifique
Hexyl(dimethyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.
Organic Synthesis: Employed as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during multi-step syntheses.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of hexyl(dimethyl)silyl 2-methylprop-2-enoate involves the interaction of the silyl group with various molecular targets. The silyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to modify the reactivity and stability of the compounds it interacts with. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Hexyl(dimethyl)silyl 2-methylprop-2-enoate can be compared with other silyl esters, such as:
Trimethylsilyl 2-methylprop-2-enoate: Similar structure but with three methyl groups instead of a hexyl group.
Tert-butyldimethylsilyl 2-methylprop-2-enoate: Contains a tert-butyl group instead of a hexyl group.
Triethylsilyl 2-methylprop-2-enoate: Features three ethyl groups instead of a hexyl group.
The uniqueness of this compound lies in its hexyl group, which can impart different solubility and reactivity properties compared to other silyl esters. This makes it particularly useful in applications where specific hydrophobic or steric effects are desired.
Propriétés
Numéro CAS |
109206-04-4 |
|---|---|
Formule moléculaire |
C12H24O2Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
[hexyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O2Si/c1-6-7-8-9-10-15(4,5)14-12(13)11(2)3/h2,6-10H2,1,3-5H3 |
Clé InChI |
CJLXAFNZMDTTNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](C)(C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


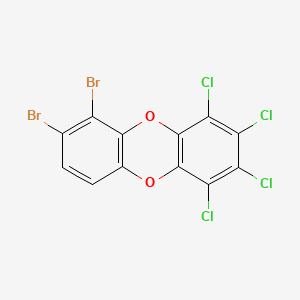
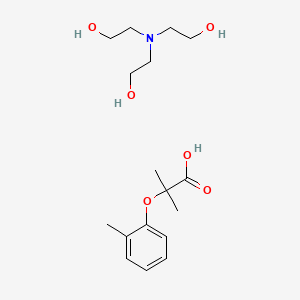
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
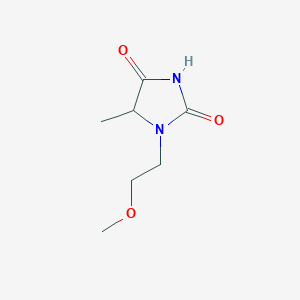
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

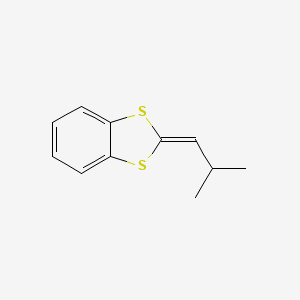
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
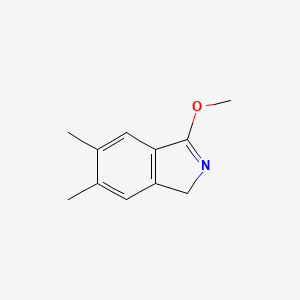
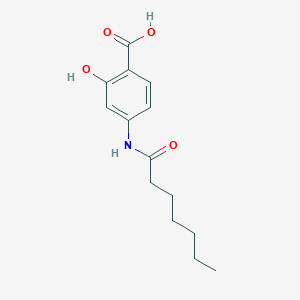

![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)
